
3-(2,6-Dioxopiperidin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dioxopiperidin-1-yl)propanoic acid (DPA) is an organic compound that has a wide range of biological and chemical applications. It is a white, crystalline solid with a melting point of 97-98°C. DPA is a versatile molecule that has been used for a variety of purposes, including drug delivery, enzyme inhibition, and protein engineering. DPA is also a useful reagent for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Anticonvulsant and Antinociceptive Activity : Research has demonstrated the potential of new hybrid molecules derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids as hybrid anticonvulsants. These compounds, by joining fragments of well-known antiepileptic drugs (AEDs) like ethosuximide, levetiracetam, and lacosamide, have shown promising anticonvulsant properties in preclinical models. Compound 15, in particular, displayed a safety profile comparable or superior to several clinically relevant AEDs, with significant activity across multiple seizure models (Kamiński et al., 2016).
Antimicrobial Drug Development : The molecular similarity of 3-Quinolin-4-one propanoic acids with fluoroquinolone antibiotics highlights their potential as scaffolds for creating antimicrobial drugs. Analytical methods for quality control of these compounds have been developed, emphasizing their importance in the search for new antibiotics amid increasing microbial resistance (Zubkov et al., 2016).
Organic Synthesis and Chemical Biology
Non-Purine Xanthine Oxidase Inhibitors : Derivatives of morpholine-diones, such as 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione, have been evaluated as inhibitors of xanthine oxidase (XO), showing excellent inhibitory activity. These compounds, besides inhibiting XO, also significantly suppressed the activation of the nuclear factor of κB (NF-κB), suggesting their potential use in treating conditions like gout and other inflammatory diseases (Šmelcerović et al., 2013).
TNF-α Inhibitory Activity : Novel N-substituted 3-(phthalimidin-2-yl)-2,6-dioxopiperidines and 3-substituted 2,6-dioxopiperidines have been synthesized and evaluated as inhibitors of tumor necrosis factor-α (TNF-α) synthesis. These compounds, especially N-dithiophthalimidomethyl-3-(phthalimidin-2-yl)-2,6-dioxopiperidine, showed potent TNF-α lowering activity with minimal cellular toxicity, indicating their potential in treating neuroinflammation associated with neurodegenerative disorders (Luo et al., 2011).
Materials Science
- Renewable Building Blocks for Polybenzoxazine : Phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This novel approach using phloretic acid offers a sustainable alternative to phenol, enabling the specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules for a wide range of applications (Trejo-Machin et al., 2017).
Propiedades
IUPAC Name |
3-(2,6-dioxopiperidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c10-6-2-1-3-7(11)9(6)5-4-8(12)13/h1-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSYPIMZSNLPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dioxopiperidin-1-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2774632.png)
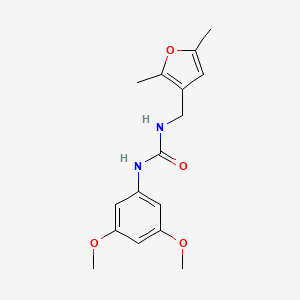
![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2774637.png)

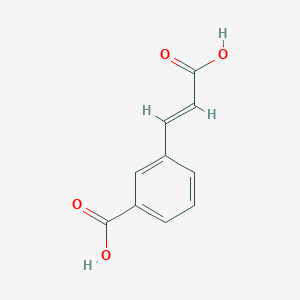
![2-[4,4-Difluoro-1-(prop-2-enoylamino)cyclohexyl]acetic acid](/img/structure/B2774641.png)

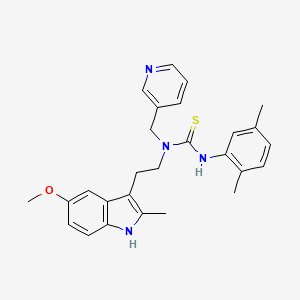
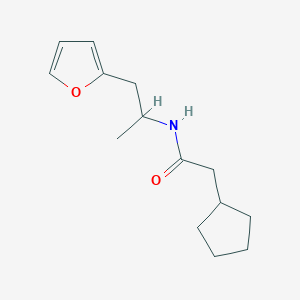
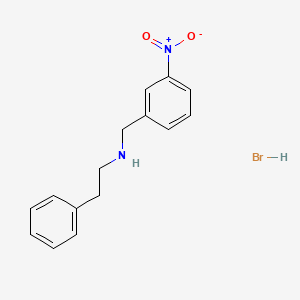

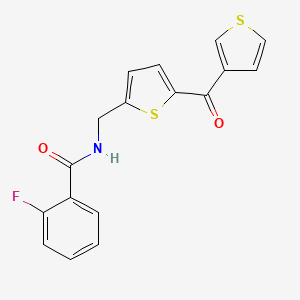
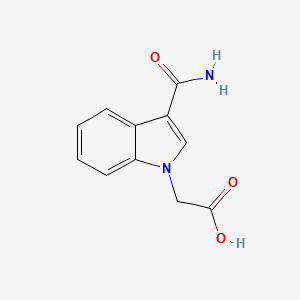
![N-butyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2774655.png)